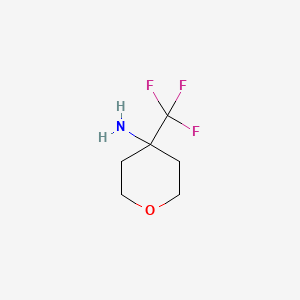

4-(Trifluoromethyl)oxan-4-amine

Description

The exact mass of the compound 4-(Trifluoromethyl)oxan-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethyl)oxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)oxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5(10)1-3-11-4-2-5/h1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPKOOYOCPVXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269151-37-2 | |

| Record name | 4-(trifluoromethyl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group at the C4 position of a tetrahydropyran ring, which also bears a primary amine, creates a unique scaffold with desirable properties for drug design. This guide delves into the molecule's chemical structure, physicochemical properties, and its critical role in the development of novel therapeutics. Detailed synthetic strategies are discussed, providing insights into practical laboratory-scale preparation. Furthermore, this guide explores the conformational landscape of the molecule and the profound influence of the trifluoromethyl group on its biological activity, serving as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for novel chemical entities with enhanced efficacy, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. Heterocyclic compounds, particularly those containing oxygen and nitrogen, form the backbone of a vast number of approved drugs. Among these, the tetrahydropyran (THP) ring has emerged as a "privileged scaffold". Its rigid, chair-like conformation can reduce the entropic penalty upon binding to a biological target, while the ether oxygen can act as a hydrogen bond acceptor, improving solubility and target engagement[1].

The introduction of fluorine-containing functional groups, most notably the trifluoromethyl (CF₃) group, has become a cornerstone of contemporary medicinal chemistry. The CF₃ group can dramatically alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity[2][3][4]. When combined, the tetrahydropyran ring and the trifluoromethyl group create a powerful synergistic effect, offering a unique conformational and electronic landscape for molecular design.

4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine, and its hydrochloride salt (CAS No: 1354961-50-4), represents a key building block that embodies these principles[5][6]. Its structure features a geminal arrangement of a primary amine and a trifluoromethyl group on a tetrahydropyran ring, providing a versatile handle for further chemical elaboration. This guide will explore the synthesis, properties, and applications of this important synthetic intermediate.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine is characterized by a saturated six-membered ring containing one oxygen atom (tetrahydropyran). At the C4 position, the carbon atom is substituted with both a primary amine (-NH₂) and a trifluoromethyl (-CF₃) group.

Diagram 1: Chemical Structure of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine

A high-level overview of a potential synthetic route.

Step 1: Trifluoromethylation of Tetrahydro-4H-pyran-4-one

The initial step involves the nucleophilic addition of a trifluoromethyl group to the ketone. A common and effective reagent for this transformation is the Ruppert-Prakash reagent (TMSCF₃) in the presence of a suitable initiator, such as a fluoride source. This reaction typically proceeds in good yield to afford the corresponding tertiary alcohol, 4-(trifluoromethyl)tetrahydro-2H-pyran-4-ol.

Step 2: Introduction of the Amine Functionality

From the tertiary alcohol intermediate, the amine group can be introduced via several established methods:

-

Ritter Reaction: The Ritter reaction involves the treatment of the alcohol with a nitrile in the presence of a strong acid.[1][7][8][9][10] This generates a stable carbocation which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion adduct yields an N-alkyl amide, which can then be hydrolyzed to the desired primary amine.

-

Strecker Synthesis: A variation of the Strecker synthesis can also be envisioned.[2][4][11][12][13] This would involve the in-situ formation of a trifluoromethyl ketimine from the corresponding ketone, followed by the addition of a cyanide source. The resulting α-aminonitrile can then be hydrolyzed to the target amine.

Experimental Protocol (Illustrative)

-

Synthesis of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-ol:

-

To a solution of tetrahydro-4H-pyran-4-one in an anhydrous aprotic solvent (e.g., THF), add the Ruppert-Prakash reagent (TMSCF₃) and a catalytic amount of a fluoride source (e.g., TBAF) at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 4-(trifluoromethyl)tetrahydro-2H-pyran-4-ol.

-

-

Synthesis of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine:

-

Dissolve the 4-(trifluoromethyl)tetrahydro-2H-pyran-4-ol in a suitable nitrile solvent (e.g., acetonitrile) and cool to 0 °C.

-

Slowly add a strong acid (e.g., concentrated sulfuric acid) and allow the reaction to proceed at room temperature or with gentle heating.

-

Upon completion, carefully quench the reaction by pouring it onto ice and basifying with a strong base (e.g., NaOH).

-

Extract the aqueous layer with an organic solvent and purify the crude product to obtain the free base.

-

The hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or isopropanol) with a solution of HCl in the same or a compatible solvent.

-

Spectroscopic and Conformational Analysis

Spectroscopic Characterization:

While a full, published dataset is not available, the expected spectroscopic features of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine can be predicted based on its structure and data from analogous compounds:

-

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the methylene protons of the tetrahydropyran ring. The protons on the carbons adjacent to the oxygen atom would appear at a lower field (higher ppm) compared to the other ring protons. The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the tetrahydropyran ring. The carbon bearing the trifluoromethyl and amine groups (C4) would be a quaternary carbon and its signal would be split into a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself would also appear as a quartet.

-

¹⁹F NMR: The fluorine NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the tetrahydropyran ring.

Conformational Analysis:

The tetrahydropyran ring predominantly adopts a chair conformation to minimize steric and torsional strain. For a 4,4-disubstituted tetrahydropyran like the title compound, both the trifluoromethyl and the amine groups are attached to the same carbon atom. The conformational preference of substituents on a tetrahydropyran ring is influenced by a combination of steric and stereoelectronic effects.

The bulky trifluoromethyl group will have a significant impact on the conformational equilibrium of the ring and any molecules derived from it. Computational studies on related fluorinated prolines have shown that a trifluoromethyl group tends to prefer an equatorial position to minimize steric interactions.[14][15] This preference can act as a "conformational lock," restricting the flexibility of the ring system and pre-organizing the molecule for binding to its biological target.

Diagram 3: Conformational Preference

Illustrative representation of the chair conformations.

Applications in Drug Discovery

The unique structural features of 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine make it a valuable building block in drug discovery programs targeting a wide range of therapeutic areas.

5.1. Role as a Bioisostere and Conformational Constraint

The trifluoromethyl group is often employed as a bioisostere for other functional groups, such as a methyl or a chloro group.[2] Its strong electron-withdrawing nature and steric bulk can lead to improved binding affinity and selectivity. Furthermore, as mentioned, the CF₃ group can act as a conformational lock, which is a powerful strategy in drug design to enhance potency and reduce off-target effects. The tetrahydropyran ring itself is a bioisostere of a cyclohexane ring, with the added benefit of the oxygen atom potentially participating in hydrogen bonding interactions.[1]

5.2. Examples in Medicinal Chemistry

While specific drugs containing the 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine scaffold may not be publicly disclosed, its utility is evident from its incorporation into patented chemical series and its commercial availability as a building block. For example, related trifluoromethyl- and tetrahydropyran-containing molecules have been investigated as:

-

Cannabinoid Receptor (CB2) Agonists: The tetrahydropyran motif is present in selective CB2 receptor agonists developed for the treatment of inflammatory pain.[13] The incorporation of a trifluoromethyl group in such scaffolds can enhance their potency and pharmacokinetic properties.

-

PARP Inhibitors: The structural motif of a substituted pyran has been explored in the design of poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. The unique stereoelectronic properties of the title compound make it an attractive fragment for generating novel PARP inhibitors with improved drug-like properties.

Safety and Handling

As with all chemicals, appropriate safety precautions should be taken when handling 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine and its hydrochloride salt. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine is a strategically designed building block that combines the advantageous properties of the tetrahydropyran ring with the unique electronic and steric attributes of the trifluoromethyl group. Its synthesis, while requiring multi-step procedures, is achievable through established organic transformations. The conformational rigidity and the presence of a modifiable primary amine make it a highly valuable scaffold for the synthesis of compound libraries and for lead optimization in drug discovery programs. As the demand for novel therapeutics with improved properties continues to grow, the importance of such well-designed, fluorinated building blocks will undoubtedly increase.

References

-

Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs. (2007). Proceedings of the National Academy of Sciences, 104(10), 3679-3683. [Link]

-

Catalytic asymmetric Strecker reaction of tri‐ and difluoromethyl ketimines. (n.d.). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. [Link]

-

The Ritter reaction mechanism for the synthesis of tetrahydropyran 41. (n.d.). ResearchGate. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

-

Ritter reaction. (n.d.). Wikipedia. [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Ritter Reaction. (2019). Organic Chemistry Portal. [Link]

-

Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007). PubMed. [Link]

-

4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine hydrochloride. (n.d.). Lead Sciences. [Link]

-

1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. [Link]

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. (n.d.).

- CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. (n.d.).

-

Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. (n.d.). FULIR. [Link]

-

Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. (2020). PubMed. [Link]

-

Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. (2020). PMC. [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. commonorganicchemistry.com [commonorganicchemistry.com]

- 6. 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Ritter reaction - Wikipedia [en.wikipedia.org]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. Ritter Reaction [organic-chemistry.org]

- 11. pnas.org [pnas.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Strecker Synthesis [organic-chemistry.org]

- 14. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Impact of α-Trifluoromethylation on a Privileged Scaffold: A Comparative Analysis of 4-Aminotetrahydropyran and 4-CF3-4-Aminotetrahydropyran

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Tetrahydropyran Scaffold in Modern Drug Design

In the landscape of medicinal chemistry, the quest for drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a central challenge. The strategic use of specific structural motifs is critical to achieving this goal. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle, has emerged as a "privileged scaffold"—a molecular framework that is frequently found in bioactive compounds and marketed drugs.[1][2] Its prevalence stems from its ability to improve key physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for substituent placement that can enhance target binding.[3][4]

This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of two key THP derivatives: the parent 4-aminotetrahydropyran and its α-trifluoromethylated analogue, 4-CF3-4-aminotetrahydropyran. We will explore how the introduction of a single trifluoromethyl (CF3) group—one of the most impactful substitutions in modern medicinal chemistry—profoundly alters the fundamental properties of the aminotetrahydropyran core.[5] This analysis will delve into the synthesis, physicochemical characteristics, and strategic implications of this substitution, providing field-proven insights to guide rational drug design.

Part 1: The Foundational Building Block: 4-Aminotetrahydropyran

4-Aminotetrahydropyran serves as a versatile and valuable building block in the synthesis of complex molecules, particularly pharmaceuticals.[6] Its structure combines the favorable properties of the THP ring with a primary amine, a key functional group for forging connections to other parts of a molecule and for interacting with biological targets.[7]

Structure and Physicochemical Properties

The structure of 4-aminotetrahydropyran features a primary amine attached to the C4 position of the saturated oxygen-containing ring. This combination results in a molecule with moderate polarity and good aqueous solubility, desirable traits for many drug candidates.[7]

Diagram 1: Chemical Structures

A comparison of the 2D structures of the parent and trifluoromethylated compounds.

Key physicochemical properties are summarized in the comparative table in Part 3. Notably, the amine group is basic, with a predicted pKa of its conjugate acid around 9.63.[8][9] This basicity is often crucial for forming salt bridges with acidic residues in protein targets but can also be a liability, leading to off-target effects or poor membrane permeability.

Synthetic Methodologies

4-Aminotetrahydropyran is readily synthesized from commercially available starting materials. A common and efficient laboratory-scale method involves the reduction of an oxime precursor, which is itself derived from the corresponding ketone.

Workflow 1: Synthesis of 4-Aminotetrahydropyran

A common synthetic route to 4-aminotetrahydropyran.

This two-step process is robust and provides the target amine in good yield, making it an accessible building block for discovery campaigns.[1]

Role in Medicinal Chemistry

The aminotetrahydropyran scaffold is found in numerous clinical candidates and approved drugs. Its utility lies in:

-

Improving Solubility: The ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility compared to its carbocyclic analogue, aminocyclohexane.[2][3]

-

Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than many carbocyclic or acyclic ether systems.[4]

-

Vectorial Orientation: The defined chair conformation of the ring allows for precise positioning of the amino group and other substituents, enabling optimized interactions with a biological target.

Part 2: The Transformative Impact of α-Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group is one of the most powerful strategies in modern medicinal chemistry.[10] Placing this group on a carbon atom adjacent (in the alpha position) to an amine has profound and predictable consequences on the molecule's properties.

Altering Basicity (pKa)

The CF3 group is intensely electron-withdrawing due to the high electronegativity of the three fluorine atoms. This effect is transmitted through the sigma bonds (an inductive effect) to the adjacent nitrogen atom, significantly reducing the electron density on the nitrogen and making its lone pair of electrons far less available for protonation.[11] The result is a dramatic decrease in the basicity of the amine, which can be a drop of several pKa units.[11] This modulation is a key tool for medicinal chemists to:

-

Reduce Off-Target Effects: Lowering basicity can mitigate interactions with targets that bind primary amines, such as the hERG potassium channel, reducing the risk of cardiotoxicity.[12]

-

Improve Cell Permeability: At physiological pH (7.4), a less basic amine will exist to a greater extent in its neutral, unprotonated form. This neutral form is more lipophilic and can more readily cross cell membranes, improving oral bioavailability and CNS penetration.[13]

Modulating Lipophilicity (LogP)

While reducing basicity can increase the LogD7.4 (the log of the distribution coefficient at pH 7.4), the CF3 group itself is highly lipophilic. The replacement of a hydrogen atom with a CF3 group typically increases the molecule's intrinsic lipophilicity (LogP). This dual effect must be carefully balanced; the goal is often to decrease basicity without excessively increasing lipophilicity, which could lead to poor solubility or non-specific binding.

Enhancing Metabolic Stability

The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. This makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[5] Placing a CF3 group at the alpha position can serve as a "metabolic shield," sterically and electronically protecting the amine and adjacent C-H bonds from enzymatic attack, thereby increasing the drug's half-life.

Part 3: A Head-to-Head Comparison: 4-Aminotetrahydropyran vs. 4-CF3-4-Aminotetrahydropyran

The strategic decision to use the trifluoromethylated analogue over the parent compound is driven by the desire to fine-tune specific properties of a lead molecule. The following table summarizes the key differences, combining experimental data for the parent compound with well-established predictive models for its CF3 counterpart.

| Property | 4-Aminotetrahydropyran | 4-CF3-4-Aminotetrahydropyran | Rationale for Difference |

| Molecular Formula | C5H11NO | C6H10F3NO | Addition of CF3 group |

| Molecular Weight | 101.15 g/mol | 185.14 g/mol | Mass of CF3 group (69 g/mol ) |

| Predicted pKa | ~9.63[8][9] | ~5.5 - 6.5 (Estimated) | Strong inductive electron-withdrawal by the α-CF3 group drastically reduces the basicity of the amine.[11] |

| Calculated LogP | -0.3 to -0.5 | ~1.0 - 1.5 (Estimated) | The CF3 group is highly lipophilic, significantly increasing the overall hydrophobicity of the molecule. |

| Metabolic Stability | Moderate | High | The robust C-F bonds and the steric/electronic shielding effect of the CF3 group protect against CYP-mediated oxidation.[5] |

| H-Bond Donor | Yes (2 N-H bonds) | Yes (2 N-H bonds) | Both possess a primary amine. |

| H-Bond Acceptor | Yes (N and O) | Yes (N, O, and F atoms) | The fluorine atoms of the CF3 group can act as weak hydrogen bond acceptors. |

Diagram 2: Impact of α-Trifluoromethylation

A multi-step synthetic route to the trifluoromethylated amine.

This pathway leverages well-established transformations. The initial trifluoromethylation of the ketone yields a tertiary alcohol. This alcohol cannot be converted to the amine via reductive amination and must first be transformed into a good leaving group (like a mesylate or tosylate) or converted under Mitsunobu conditions. Subsequent displacement with an azide anion followed by reduction provides the desired primary amine. This multi-step sequence highlights the increased synthetic complexity required to access this valuable building block.

Part 5: Experimental Protocols

The following protocols are provided as representative examples based on established literature procedures. All operations should be conducted by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Synthesis of 4-Aminotetrahydropyran

Step A: Synthesis of Dihydro-2H-pyran-4(3H)-one oxime

-

To a stirred solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used without further purification.

Step B: Reduction to 4-Aminotetrahydropyran [1]1. Dissolve the oxime from Step A (1.0 eq) in methanol. 2. Carefully add a catalytic amount of Raney Nickel (approx. 10% by weight) to the solution. 3. Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 5-12 hours. 4. Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. 5. Concentrate the filtrate under reduced pressure to afford the target product, 4-aminotetrahydropyran.

Protocol 2: Synthesis of 4-CF3-4-Aminotetrahydropyran (Proposed)

Step A: Synthesis of 4-(Trifluoromethyl)tetrahydropyran-4-ol

-

To a flame-dried flask under an inert atmosphere (N2 or Ar), add Tetrahydro-4H-pyran-4-one (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C.

-

Add the Ruppert-Prakash reagent (TMSCF3, 1.5 eq).

-

Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, 0.1 eq), dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or 19F NMR.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting TMS-protected alcohol is typically deprotected by treatment with 1M HCl or TBAF to yield the crude alcohol, which is then purified by column chromatography.

Step B to D: Conversion of Alcohol to Amine (via Azide)

-

Mesylation: Dissolve the alcohol from Step A (1.0 eq) in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1-2 hours. Wash the reaction with water and brine, dry, and concentrate to yield the mesylate.

-

Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (NaN3, 3.0 eq). Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC). Cool, dilute with water, and extract with ether. Wash the organic layer, dry, and concentrate carefully to yield the crude azide.

-

Reduction: Dissolve the crude azide in THF or methanol. Add a catalyst such as Palladium on carbon (10 mol%) and place the mixture under a hydrogen atmosphere. Stir until the reaction is complete. Filter through Celite and concentrate to yield 4-CF3-4-aminotetrahydropyran. Purify by column chromatography or distillation.

Protocol 3: Comparative Metabolic Stability Assay (Liver Microsomes)

[6]

-

Preparation: Prepare a stock solution of each test compound (4-aminotetrahydropyran and 4-CF3-4-aminotetrahydropyran) and a positive control (e.g., testosterone) in DMSO.

-

Reaction Mixture: In a 96-well plate, pre-warm a solution of pooled human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4) to 37 °C.

-

Initiation: Add the test compound to the microsome solution to a final concentration of 1 µM. After a brief pre-incubation, initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube or well containing ice-cold acetonitrile with an internal standard.

-

Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability. It is expected that 4-CF3-4-aminotetrahydropyran will show a significantly longer half-life than its non-fluorinated counterpart.

Conclusion

The comparison between 4-aminotetrahydropyran and its α-trifluoromethylated derivative provides a compelling case study in modern rational drug design. While the parent compound is an excellent starting point, offering favorable solubility and a versatile chemical handle, its relatively high basicity and potential metabolic liabilities can limit its application.

The strategic installation of an α-CF3 group, though synthetically more demanding, offers a powerful solution to these challenges. It allows for the precise tuning of basicity to improve membrane permeability and reduce off-target ionic interactions, while simultaneously acting as a robust metabolic shield to enhance pharmacokinetic properties. Understanding the profound and predictable effects of this substitution empowers drug discovery teams to make informed decisions, transforming a promising scaffold into a more drug-like and developable clinical candidate.

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [This is a foundational review, a URL to a publicly accessible version may not be available, but it is a key reference in the field.]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

-

Chemsrc. (2025). 4-Aminotetrahydropyran. Retrieved from Chemsrc website. [Link]

-

PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from National Center for Biotechnology Information website. [Link]

-

Radchenko, D. S., et al. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. ResearchGate. [Link]

-

Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371. [Link]

- Meanwell, N. A. (2018). A perspective on the site of metabolism, routes of elimination and the future of drug design. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1025-1069. [A general reference on drug metabolism, specific URL for full text may require subscription.]

-

Caron, A. A., & Britton, R. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

- U.S. Patent No. 7,365,215 B2. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from Wechem website. [Link]

-

Schnider, P., Dolente, C., Stalder, H., & Müller, K. (2019). Comparison of piperidine basicity-lowering effects by β-equatorial... ResearchGate. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. PMC. [Link]

-

Jida, M., & Al-Tel, T. H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Sereda, Y. O., et al. (2021). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Retrieved from Wikipedia website. [Link]

- Google Patents. (n.d.). CN107614496B - Method for preparing aminotetrahydropyran compound.

-

Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from Wikipedia website. [Link]

-

Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Europe PMC. [Link]

-

Tice, C. M. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

- Singh, S., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 12(10), 1066-1082. [A general review, specific URL may vary.]

-

Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. [Link]

-

Al-Ostoot, F. H., et al. (2022). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. [Link]

-

Ferreira, R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. Page not found - Documentation [docs.chemaxon.com:443]

- 2. researchgate.net [researchgate.net]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 10. chimia.ch [chimia.ch]

- 11. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 12. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Fluorine Effect: Engineering Metabolic Stability in Trifluoromethyl Amines

Topic: Metabolic Stability of Trifluoromethyl Amines in Drug Design Content Type: Technical Whitepaper & Strategic Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The Strategic Imperative

In modern drug design, the incorporation of a trifluoromethyl (

This guide dissects the metabolic stability of trifluoromethyl amines , distinguishing between the chemically labile

The Physicochemical Basis: Electronic & Steric Modulation

To understand metabolic stability, we must first quantify the electronic environment. The

2.1. The

Shift (The "Minus-Two" Rule)

The most immediate effect of a

-

Mechanism: Through strong inductive effects (

), the -

Magnitude: Typically results in a 2.0 to 3.5 unit drop in

compared to the non-fluorinated analog. -

Impact:

-

Permeability: Lowers the fraction of ionized drug (

) at physiological pH (7.4), increasing passive membrane permeability. -

hERG Avoidance: Reduces the high basicity often associated with hERG channel blockade.

-

2.2. Lipophilicity and Conformation

-

Modulation: While

-

The Gauche Effect: In

-fluoroethylamines, the C–F bond and the C–N bond often adopt a gauche conformation due to electrostatic attraction between the electropositive nitrogen and electronegative fluorine (

Structural Nuances: The vs. Dilemma

A critical distinction must be made between placing the

3.1. The

-Trifluoromethyl Amine (The "Forbidden" Motif)

Structures containing a primary or secondary amine directly attached to a

-

Instability Mechanism: Spontaneous elimination of hydrogen fluoride (HF) to form a reactive iminium species, which rapidly hydrolyzes to a ketone.

-

Exception: This motif is stable only if the nitrogen is non-basic (e.g., amides, carbamates) or if the

-carbon is quaternary (no abstractable

3.2. The

-Trifluoromethyl Amine (The "Golden" Motif)

The

Table 1: Comparative Stability Profile

| Feature | ||

| Chemical Stability | Low (HF elimination, Hydrolysis) | High (Stable to hydrolysis) |

| Metabolic Liability | High (Rapid decomposition if formed) | Low (Blocks N-dealkylation) |

| Basicity ( | N/A (Decomposes) | Reduced by ~2.5 units |

| Design Utility | Limited (Requires quaternary center) | High (Bioisostere for ethyl/isopropyl) |

Mechanisms of Metabolic Stabilization

The

4.1. Suppression of Single Electron Transfer (SET)

CYP450 oxidation of amines often begins with a Single Electron Transfer (SET) from the nitrogen lone pair to the heme iron (

-

The Fluorine Effect: The electron-withdrawing

group increases the oxidation potential (

4.2. Deactivation of Hydrogen Atom Transfer (HAT)

The second step of N-dealkylation involves abstracting a hydrogen atom from the

-

The Fluorine Effect: The

group exerts a powerful inductive effect on the adjacent methylene group (

Visualizing the Metabolic Blockade

The following diagram illustrates the divergent pathways between a standard ethyl amine and a trifluoroethyl amine.

Caption: Comparative metabolic fate showing the dual-mechanism blockade (SET and HAT prevention) conferred by the

Experimental Protocols

To validate the stability and physicochemical shifts described, the following protocols are recommended. These are distinct from standard assays due to the unique properties of fluorinated compounds.[1]

6.1. Protocol: Fluorine-Tracked Microsomal Stability Assay

Standard LC-MS can miss defluorinated metabolites. This protocol uses

Materials:

-

Liver Microsomes (Human/Rat), NADPH regenerating system.

-

Test Compound:

- -

Internal Standard:

-trifluorotoluene (for NMR).

Workflow:

-

Incubation: Incubate test compound with microsomes at

in phosphate buffer (pH 7.4). -

Timepoints: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile.

-

Analysis (Dual Mode):

-

LC-MS/MS: Monitor disappearance of parent. Look for N-oxide (M+16) and defluorinated species (M-20, loss of HF).

-

-NMR (Optional but powerful): Analyze the supernatant. Intact

-

-

Calculation: Calculate

based on parent depletion.-

Success Criterion:

depletion over 60 mins compared to >50% for the non-fluorinated control.

-

6.2. Protocol: Potentiometric

Determination

Due to the low basicity, standard titration may be inaccurate.

Workflow:

-

Prepare a

solution of the amine in water/methanol (if solubility is low). -

Titrate with

HCl and -

Data Processing: Use the Bjerrum plot method.

-

Validation: The expected

should be 2.0–3.0 units lower than the non-fluorinated parent. If the shift is

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

Sources

Methodological & Application

Application Note: A Robust, Multi-Step Synthesis of 4-(Trifluoromethyl)tetrahydropyran-4-amine

Introduction: The Challenge and Importance of α-Trifluoromethylamines

The incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Specifically, α-trifluoromethylamines are valuable pharmacophores, but their synthesis is non-trivial. A direct reductive amination of a ketone with trifluoromethylamine (CF₃NH₂) is generally not feasible due to the inherent instability of CF₃NH₂, which is prone to decomposition via HF elimination.[3][4] Furthermore, the potent electron-withdrawing nature of the CF₃ group significantly reduces the basicity and nucleophilicity of the nitrogen atom, hindering its direct use in standard amination protocols.[5]

This guide provides a detailed, field-proven, multi-step synthetic strategy for the conversion of 4-oxotetrahydropyran to the target 4-(Trifluoromethyl)tetrahydropyran-4-amine. The described methodology circumvents the challenges of direct amination by employing a sequential approach: imine formation, nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) , and subsequent deprotection. This route is reliable, high-yielding, and adaptable for library synthesis in drug discovery programs.[6][7]

Recommended Synthetic Pathway Overview

The conversion is most efficiently achieved through a three-step sequence. This strategy isolates each key transformation, allowing for purification of intermediates and maximizing the overall yield. The use of a removable benzyl group serves the dual purpose of facilitating imine formation and protecting the amine during the trifluoromethylation step.

Figure 1: Overall synthetic workflow for the preparation of 4-(Trifluoromethyl)tetrahydropyran-4-amine.

Reagent Deep Dive: The Ruppert-Prakash Reagent (TMSCF₃)

The success of this synthesis hinges on the nucleophilic trifluoromethylation step. Trimethyl(trifluoromethyl)silane (CF₃Si(CH₃)₃), known as the Ruppert-Prakash reagent, is the most effective and widely used reagent for this purpose.[8][9][10]

Mechanism of Action: The Ruppert-Prakash reagent itself is not nucleophilic. It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[1] The fluoride attacks the silicon atom, forming an unstable pentacoordinate siliconate intermediate. This intermediate fragments to generate the highly reactive trifluoromethide anion ([CF₃]⁻), which is the key nucleophilic species that attacks the electrophilic imine carbon.[1][11] The reaction proceeds through an anionic chain mechanism, ensuring high efficiency with only a catalytic amount of initiator.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery [pubmed.ncbi.nlm.nih.gov]

- 7. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]

- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 9. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 10. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols: Strategic Incorporation of 4-(Trifluoromethyl)oxan-4-amine in Modern Kinase Inhibitor Synthesis

Abstract

The strategic design of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2] The deliberate incorporation of fluorine-containing moieties has become a key tactic to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4] This guide provides a detailed examination of 4-(Trifluoromethyl)oxan-4-amine , a versatile building block that synergistically combines the advantageous properties of a trifluoromethyl group and a conformationally defined oxane scaffold. We will explore the underlying medicinal chemistry rationale, provide detailed synthetic protocols for its incorporation into common kinase inhibitor scaffolds, and discuss the anticipated impact on structure-activity relationships (SAR).

Introduction: The Rationale for Fluorinated Saturated Heterocycles in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, are a major class of therapeutic targets.[5] The development of effective inhibitors often hinges on optimizing interactions within the ATP-binding pocket while simultaneously engineering favorable drug-like properties. The introduction of the trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to this end.[3] Its strong electron-withdrawing nature and high C-F bond strength can block metabolic oxidation, modulate the pKa of nearby functional groups, and enhance binding through favorable lipophilic interactions.[6][7]

Concurrently, saturated heterocycles like the oxane (tetrahydropyran) ring are increasingly utilized to improve physicochemical properties. They can enhance aqueous solubility, reduce planarity, and provide three-dimensional vectors for exploring protein active sites, often serving as superior bioisosteres for less desirable groups like gem-dimethyl or carbonyl functions.[6][8]

The building block 4-(Trifluoromethyl)oxan-4-amine uniquely merges these two concepts. It presents a primary amine for straightforward coupling to kinase scaffolds, anchored to a rigid oxane ring that positions a metabolically robust trifluoromethyl group. This combination offers a compelling strategy to create novel inhibitors with potentially superior potency, selectivity, and pharmacokinetic profiles.

Bioisosterism and Physicochemical Impact

The 4-(Trifluoromethyl)oxan-4-yl moiety can be considered a valuable bioisosteric replacement for other common chemical groups in drug design. Its primary advantage lies in its ability to mimic the steric bulk of groups like tert-butyl while introducing more favorable electronic and metabolic properties.[6]

Caption: Bioisosteric replacement strategy using the trifluoromethyl-oxane moiety.

Key Physicochemical Advantages:

-

Metabolic Stability: The quaternary carbon bearing the CF3 group is sterically hindered and electronically deactivated, significantly reducing susceptibility to oxidative metabolism.[6]

-

Solubility and Lipophilicity: While the CF3 group increases lipophilicity, the ether oxygen of the oxane ring acts as a hydrogen bond acceptor, improving aqueous solubility and tempering the overall LogP.[9]

-

pKa Modulation: The potent electron-withdrawing effect of the CF3 group lowers the basicity of the proximal amine. This can be critical for fine-tuning binding interactions with kinase hinge residues and influencing cellular permeability and off-target profiles.

-

Defined Conformational Vector: The rigid chair conformation of the oxane ring projects the amine and trifluoromethyl groups in defined axial/equatorial orientations, reducing the entropic penalty upon binding and allowing for precise probing of the ATP pocket.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The primary amine of 4-(Trifluoromethyl)oxan-4-amine is an excellent nucleophile for coupling with electron-deficient heterocyclic scaffolds, a common strategy in kinase inhibitor synthesis.[10][11] A representative protocol for its reaction with a 5-bromo-2,4-dichloropyrimidine core is detailed below. This core is a precursor to scaffolds targeting numerous kinases, including ERK, SYK, and others.[8][11]

Experimental Workflow Diagram

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocols for Deprotecting 4-Trifluoromethyl-4-Aminopyran Derivatives

Executive Summary & Strategic Rationale

The incorporation of a trifluoromethyl (

The Failure Mode: Standard deprotection protocols (e.g., TFA/DCM followed by aqueous NaHCO

This guide details two robust protocols designed to retain this specific scaffold:

-

Protocol A (Salt Isolation): The preferred method for stability and ease of handling.

-

Protocol B (Free Base Extraction): A modified biphasic workup for instances where the free amine is immediately required.

Mechanistic Insight: The -Fluoro Effect

To troubleshoot this reaction, one must understand the electronic environment. The

-

Reduced Nucleophilicity: The amine is less reactive in subsequent couplings.

-

Reduced Basicity: The conjugate acid is more acidic.

-

Steric Crowding: The quaternary center hinders attack by bulky deprotection scavengers.

Diagram 1: Electronic Deactivation & Deprotection Logic

Caption: The electron-withdrawing CF3 group lowers the pKa, causing premature deprotonation during standard basic workups.

Protocol A: Acidolytic Cleavage & Salt Isolation (Recommended)

Objective: Isolate the product as the Hydrochloride or Trifluoroacetate salt to prevent volatility and extraction losses. Scope: N-Boc and N-Cbz protected derivatives.

Reagents & Equipment[1][2][3][4][5][6]

-

Reagent: 4M HCl in 1,4-Dioxane (anhydrous).

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (

). -

Precipitation Solvent: anhydrous

or Hexanes. -

Equipment:

manifold, sealed reaction vial.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 equivalent of the N-Boc-4-trifluoromethyl-4-aminopyran substrate in minimal DCM (approx. 2–3 mL per mmol).

-

Note: Avoid Methanol if using HCl/Dioxane, as methyl esters may form if other carboxylates are present.

-

-

Acid Addition: Cool the solution to 0°C. Add 10 equivalents of 4M HCl in Dioxane dropwise.

-

Why: Large excess is required due to the steric bulk of the quaternary center slowing the protonation of the carbamate oxygen.

-

-

Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Stain: Phosphomolybdic Acid - PMA). Ninhydrin is often ineffective due to the low nucleophilicity of the

-CF3 amine. -

19F NMR Check: Look for the shift of the

signal. Protected species usually appear

-

-

Concentration (Critical):

-

Do NOT use high vacuum at elevated temperatures.

-

Concentrate the mixture under a stream of

or rotary evaporation at <30°C to remove excess HCl and Dioxane.

-

-

Trituration:

-

Add anhydrous

(10 mL per mmol) to the gummy residue. -

Sonicate until a white solid precipitates.

-

Decant the supernatant (containing Boc byproducts).

-

-

Drying: Dry the resulting hydrochloride salt under high vacuum for 1 hour.

Yield Expectation: >90% quantitative salt.

Protocol B: Free Base Isolation (Modified Workup)

Objective: Isolate the neutral amine for immediate coupling, avoiding loss to the aqueous layer. Challenge: The free amine is moderately lipophilic but the salt is very acidic.

Step-by-Step Methodology

-

Cleavage: Perform cleavage using TFA/DCM (1:2 ratio) for 2 hours at room temperature.

-

Quench: Remove volatiles in vacuo (do not heat >35°C). Azeotrope twice with Toluene to remove residual TFA.

-

Biphasic Partition (The "Goldilocks" Zone):

-

Dissolve the residue in 10% Isopropanol in Chloroform (

) .-

Expert Tip: Pure DCM is often insufficient to solubilize the polar ion-pairs before neutralization.

-

-

Add Saturated Aqueous

(pH ~11) slowly.-

Warning: Do not use NaOH (pH 14). While rare, high pH can promote elimination of HF in some specific functionalized pyrans.

-

-

-

Extraction:

-

Drying: Dry combined organics over

(Sodium Sulfate).-

Avoid:

(Magnesium Sulfate) can sometimes act as a Lewis Acid and trap these specific amines.

-

-

Concentration: Carefully concentrate at 200 mbar/30°C. Stop immediately upon solvent removal. The product is likely a volatile oil or low-melting solid.

Protocol C: Cleavage of Ellman Auxiliaries (Chiral Synthesis)

If the 4-trifluoromethyl-4-aminopyran was synthesized via a sulfinyl imine (Ellman chemistry) to establish the quaternary stereocenter, the deprotection removes the tert-butylsulfinyl group.

Workflow Diagram

Caption: Acidic methanolysis of the sulfinyl group yields the amine hydrochloride directly.

Protocol:

-

Dissolve the sulfinyl amine in MeOH (0.2 M) .

-

Add 4M HCl in Dioxane (2 equiv) or generate HCl in situ by adding Acetyl Chloride (2 equiv) to the MeOH solution at 0°C.

-

Stir for 30 minutes at RT.

-

Concentrate and triturate with

as in Protocol A.

Data Summary & Troubleshooting

Physicochemical Properties Table

| Property | Standard 4-Aminopyran | 4-CF | Implication for Protocol |

| pKa (Conj. Acid) | ~10.7 | ~5.8 | Product deprotonates at pH 6–7. |

| Nucleophilicity | High | Low | Slower coupling; faint Ninhydrin stain. |

| Lipophilicity | Low (Polar) | Moderate | Free base extracts into organic; salt is water soluble. |

| Volatility | Low | Moderate | Risk of loss during high-vac drying. |

Common Pitfalls

-

Low Yield: Usually due to over-basification during workup (product lost to organic waste if assumed salt, or lost to evaporation if assumed non-volatile).

-

Side Products: Elimination of HF is possible if heated with strong bases (e.g., NaH, tBuOK) but rare during deprotection.

-

NMR Confusion: Broad signals in

NMR are common for the ammonium salt due to exchangeable protons and quadrupole broadening from Nitrogen. Rely on

References

-

General Boc Deprotection & Workup: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Synthesis of 4-aminotetrahydropyrans: Nortcliffe, A., et al. (2017).[4] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[4]

-

Acidity of

-CF3 Amines: Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation of Imines and Related Compounds." Chemical Reviews, 111(9), 5260–5290. -

Specific Workup for Fluorinated Amines: Patent WO2010016005.[1] "Pyrimidinyl-thiophene compounds as inhibitors of PLK." (Describes the 10% IPA/Chloroform extraction method for this specific scaffold).

-

Ellman Auxiliary Cleavage: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

Sources

- 1. Boc Deprotection - TFA [commonorganicchemistry.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Solvent Selection for Nucleophilic Addition to Fluorinated Ketones

Introduction: The Challenge and Opportunity of Fluorinated Ketones

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorinated functional groups can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making them invaluable tools for medicinal chemists.[1][2] Among these, fluorinated ketones stand out due to the powerful electron-withdrawing nature of fluorine atoms, which renders the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[3] This heightened reactivity makes them versatile intermediates and potent inhibitors, particularly for serine and cysteine proteases.[3][4]

However, this enhanced electrophilicity presents a unique set of challenges. The reaction's outcome—yield, selectivity, and even the product profile—is exquisitely sensitive to the surrounding reaction medium. A solvent is not a passive bystander; it is an active participant that can stabilize or destabilize reactants, intermediates, and transition states.[5][6][7] An ill-chosen solvent can lead to sluggish reactions, unwanted side products, or complete reaction failure.

This guide provides a comprehensive framework for the rational selection of solvents for nucleophilic additions to fluorinated ketones. Moving beyond the simplistic "like dissolves like" mantra, we will explore the causal relationships between solvent properties and reaction outcomes, providing researchers with the principles and protocols to optimize their synthetic strategies.[5]

Fundamental Principles: The Interplay of Substrate, Nucleophile, and Solvent

A successful reaction depends on the delicate balance of interactions between the fluorinated ketone, the incoming nucleophile, and the solvent shell.

The Activated Nature of Fluorinated Ketones

The presence of one or more fluorine atoms α to a carbonyl group dramatically increases the partial positive charge on the carbonyl carbon through a strong inductive effect (-I). This makes the ketone significantly more electrophilic than its non-fluorinated counterparts.[3] This activation is crucial for promoting additions with a wide range of nucleophiles. However, the resulting tetrahedral intermediate, an alkoxide, is also influenced by the solvent environment.

The Role of the Solvent: More Than Just a Medium

The choice of solvent directly impacts the reaction by influencing two key factors: reactant solubility and the energetic landscape of the reaction pathway.[6][8] We can categorize solvents based on properties that most significantly affect nucleophilic additions:

-

Polarity: A solvent's ability to stabilize charged or polar species. Polar solvents are generally required to dissolve the polar reactants involved in these additions.[9]

-

Proticity: A solvent's ability to act as a hydrogen bond donor. This is the most critical distinction for these reactions.[10]

Solvent Classes in Practice: A Mechanistic Perspective

The selection of a protic versus an aprotic solvent can dramatically alter the course of the reaction by changing the effective reactivity of the nucleophile.

Polar Protic Solvents: The Double-Edged Sword

Polar protic solvents are excellent at solvating both cations and anions. While they can stabilize the developing negative charge on the oxygen in the tetrahedral intermediate, they can severely hinder the nucleophile.

-

Mechanism of Inhibition: These solvents form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and lowering its ground-state energy.[11][12] This solvation shell must be stripped away for the nucleophile to attack the electrophilic ketone, increasing the activation energy of the reaction. This effect is particularly pronounced for small, hard anions like F⁻ and RO⁻.[9][13]

-

When to Consider Them: Despite this, protic solvents may be suitable when using neutral nucleophiles (e.g., amines, thiols) or when the solvent itself is intended to be the nucleophile (i.e., solvolysis).[11] They are also useful in acid-catalyzed additions where protonation of the carbonyl oxygen is the key activation step.[14]

Polar Aprotic Solvents: Unleashing the Nucleophile

Polar aprotic solvents are often the solvents of choice for reactions involving anionic nucleophiles.

-

Mechanism of Acceleration: These solvents effectively solvate the counter-ion (cation) through dipole-dipole interactions but leave the anion largely "naked" and unsolvated.[9][12] This lack of hydrogen bonding leaves the nucleophile in a high-energy state, making it exceptionally reactive and dramatically lowering the activation barrier for the addition reaction.[13]

-

When to Use Them: Ideal for reactions with charged nucleophiles such as alkoxides, thiolates, cyanide, and enolates. Solvents like DMSO, DMF, and THF are staples for these transformations.

Nonpolar and Halogenated Solvents: Niche Applications

-

Nonpolar Solvents (e.g., Hexane, Toluene): Their primary limitation is the poor solubility of most polar reactants. However, they are useful in specific contexts where minimal solvent interference is desired. For instance, in reactions involving highly reactive organometallics or certain carbene additions, nonpolar solvents can prevent unwanted side reactions.[15]

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These offer intermediate polarity. Notably, chloroform (CHCl₃) can act as a weak hydrogen bond donor, capable of activating the carbonyl group by hydrogen bonding to the carbonyl oxygen, thereby increasing its electrophilicity without significantly deactivating the nucleophile.[16]

The following diagram illustrates the critical difference in how protic and aprotic solvents interact with an anionic nucleophile.

Caption: Solvation of an anionic nucleophile in protic vs. aprotic solvents.

Practical Guide and Protocols

A Decision Workflow for Solvent Selection

Rational solvent selection is a process of elimination and optimization. The following workflow provides a structured approach to selecting a starting solvent for your reaction.

Caption: Decision workflow for initial solvent selection.

Comparative Data: Solvent Effects on a Model Reaction

To illustrate the dramatic impact of solvent choice, consider the hypothetical addition of sodium thiophenoxide (a soft nucleophile) to 2,2,2-trifluoroacetophenone.

| Solvent | Type | Dielectric Constant (ε) | Typical Outcome | Rationale |

| Methanol | Polar Protic | 33.0 | Low to moderate yield, slow reaction. Potential for methyl hemiketal side product. | The nucleophile is heavily solvated via H-bonding, reducing its reactivity.[9][11] Methanol can also compete as a nucleophile. |

| Acetonitrile | Polar Aprotic | 37.5 | Good yield, moderate reaction rate. | Solvates the Na⁺ cation, leaving the thiophenoxide anion relatively free to react.[12] |

| THF | Polar Aprotic | 7.6 | Good to excellent yield, fast reaction. | Lower polarity than acetonitrile but still effectively solvates the cation without impeding the nucleophile. |

| DMSO | Polar Aprotic | 47.0 | Excellent yield, very fast reaction. | Highly polar nature effectively dissolves reactants, while its aprotic character maximizes the nucleophilicity of the thiophenoxide.[13] |

| Toluene | Nonpolar | 2.4 | Very slow or no reaction. | Poor solubility of the sodium thiophenoxide salt prevents the reaction from occurring in the solution phase.[10] |

Protocol: Microscale Solvent Screening for Reaction Optimization

This protocol describes a parallel screening method to efficiently identify the optimal solvent for a new nucleophilic addition to a fluorinated ketone.

Objective: To determine the relative reaction rate and product purity in a panel of 4-6 candidate solvents.

Materials:

-

Fluorinated ketone substrate

-

Nucleophile (and base, if required)

-

Candidate solvents (e.g., THF, MeCN, DMSO, DMF, CH₂Cl₂, MeOH - ensure they are anhydrous)

-

Small reaction vials (e.g., 1 mL HPLC vials with stir fleas)

-

Stir plate

-

Syringes and needles for inert atmosphere handling, if required

-

TLC plates and/or LC-MS system for analysis

Procedure:

-

Preparation:

-

Prepare a stock solution of the fluorinated ketone in a volatile, inert solvent (e.g., dichloromethane) at a known concentration (e.g., 0.5 M).

-

If the nucleophile is a solid, weigh it directly into each reaction vial. If it is a liquid, prepare a stock solution.

-

-

Reaction Setup (Perform in triplicate for reproducibility):

-

Label a set of reaction vials for each solvent to be tested.

-

Add the nucleophile (and base, if used) to each vial.

-

Add a stir flea to each vial.

-

Under an inert atmosphere (if necessary), add 0.5 mL of the designated screening solvent to each respective vial.

-

-

Initiation and Monitoring:

-

Place the vials on a stir plate set to a constant temperature (e.g., room temperature).

-

To initiate the reaction, add a precise volume of the fluorinated ketone stock solution to each vial simultaneously (e.g., 50 µL, for a final concentration of ~0.05 M). Start a timer.

-

Immediately take a t=0 sample from one vial for LC-MS analysis to confirm the presence of starting materials.

-

At set time points (e.g., 30 min, 2h, 6h, 24h), withdraw a small aliquot (~5 µL) from each vial.

-

Quench the aliquot immediately in a separate vial containing a suitable quenching agent and solvent for analysis (e.g., 200 µL of acetonitrile with 0.1% formic acid for LC-MS).

-

-

Data Analysis (Self-Validation):

-

Analyze the quenched aliquots by LC-MS.

-

For each time point and solvent, determine the ratio of starting material to the desired product by comparing peak areas (assuming similar ionization efficiency).

-

Plot the % conversion versus time for each solvent. The solvent yielding the fastest conversion with the fewest side products is the optimal choice.

-

The inclusion of multiple time points validates the result, showing a clear kinetic trend rather than a single endpoint. The use of a protic solvent like methanol can serve as a useful negative or slow-rate control for comparison against aprotic systems.

-

Conclusion

The selection of a solvent for nucleophilic additions to highly reactive fluorinated ketones is a critical parameter that dictates synthetic success. A mechanistic understanding of solvent-solute interactions is paramount. Polar aprotic solvents generally provide the ideal environment for reactions involving anionic nucleophiles by maximizing their inherent reactivity. Conversely, polar protic solvents can be detrimental by "caging" the nucleophile through hydrogen bonding. By employing a systematic approach, including the use of a decision workflow and empirical screening protocols, researchers can rationally navigate the complexities of solvent effects to achieve high-yielding, clean, and efficient transformations in the synthesis of valuable fluorinated molecules.

References

-

Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

-

Polar Protic and Aprotic Solvents. ChemTalk. [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St. Paul's Cathedral Mission College. [Link]

-

Nucleophilicity and Solvents - Protic and Aprotic. YouTube. [Link]

-

Kinetic Solvent Effects on the Reaction of an Aromatic Ketone π,π Triplet with Phenol.* Journal of the American Chemical Society. [Link]

-

A Deep Dive into Common Organic Solvents. ChemTalk. [Link]

-

Solvent considerations Definition - Organic Chemistry II Key Term. Fiveable. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Enhancing Reactivity of Carbonyl Compounds via Hydrogen-Bond Formation. The Journal of Organic Chemistry. [Link]

-

Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove. [Link]

-

Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

-

Solvation Effects in Organic Chemistry. ACS Publications. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

-

Effects of hydrogen bond and solvent polarity on the C=O stretching of bis(2-thienyl)ketone in solution. AIP Publishing. [Link]

-

Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition. Hindawi. [Link]

-

The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. [Link]

-

Effects of Solvents on Nucleophilicity. MedLife Mastery. [Link]

-

Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes. Organic Chemistry Portal. [Link]

-

Organofluorine chemistry. Wikipedia. [Link]

-

Aldehydes and ketones. University of Calgary. [Link]

-

Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London. [Link]

-

Nucleophilic addition. chemeurope.com. [Link]

-

Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]

-

nucleophilic fluorination reactions: Topics. Science.gov. [Link]

-

Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles. YouTube. [Link]

-

Nucleophilic Addition Reactions. Chemistry LibreTexts. [Link]

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. mdpi.com [mdpi.com]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Fluoroketones for Drug Discovery - Enamine [enamine.net]

- 5. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 6. fiveable.me [fiveable.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ajms.iq [ajms.iq]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 12. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 13. medlifemastery.com [medlifemastery.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine Synthesis

This technical guide addresses the synthesis of 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine (CAS: 1354961-50-4 / 1000876-86-1), a critical isostere of amino acids used in drug discovery to modulate metabolic stability and lipophilicity.

The following protocols and troubleshooting steps focus on the Nucleophilic Trifluoromethylation of Imines (Ruppert-Prakash Protocol) , which is the industry-standard method for generating quaternary

Core Synthesis Workflow

Methodology: Two-step sequence via Ketimine formation followed by Nucleophilic Trifluoromethylation.

Target Structure: Quaternary

The "Golden Route" Protocol

This pathway avoids the low-yielding Ritter reaction (via the cyanohydrin) and minimizes side-product elimination.

Step 1: Ketimine Formation

-

Reagents: Tetrahydro-4H-pyran-4-one, Benzylamine (BnNH

), Titanium(IV) chloride (TiCl -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Mechanism: TiCl

acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

Step 2: Trifluoromethylation (The Critical Step)

-

Reagents: Crude Imine, Trimethyl(trifluoromethyl)silane (TMSCF

, Ruppert-Prakash Reagent), Initiator (TBAF or CsF). -

Solvent: THF or Toluene (0°C to RT).

-

Workup: Acidic hydrolysis (to remove silyl group)

Hydrogenolysis (Pd/C, H

Troubleshooting Guide & FAQs

Category A: Low Yield in Trifluoromethylation

Q: I am seeing significant starting material (pyran-4-one) after the TMSCF

-

Root Cause 1 (Moisture): The imine intermediate is sensitive to hydrolysis. If your TBAF (initiator) is wet (standard 1M THF solution contains water), it generates HF, which quenches the active CF

anion species. -

Root Cause 2 (Reversibility): The addition of CF

to ketimines can be reversible. -

Corrective Action:

-

Switch Initiators: Use anhydrous Cesium Fluoride (CsF) or Tetrabutylammonium difluorotriphenylsilicate (TBAT) instead of standard TBAF.

-

One-Pot Protocol: Do not isolate the imine if it is unstable. Perform the imine formation and trifluoromethylation in the same vessel if using compatible Lewis acids.

-